molecular formula C12H9IO2 B3057870 1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester CAS No. 85864-85-3

1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester

Cat. No. B3057870
CAS RN: 85864-85-3
M. Wt: 312.1 g/mol
InChI Key: ZGAWXLWANVSZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 8-Iodo-1-naphthyl methylcarboxylate and has a molecular formula of C13H9IO2.

Mechanism Of Action

The mechanism of action of 1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester is not well understood. However, it is believed to interact with specific cellular targets, leading to various biological effects.
Biochemical and Physiological Effects:
1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been shown to modulate the activity of specific enzymes and receptors, leading to various biological effects.

Advantages And Limitations For Lab Experiments

The use of 1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester in laboratory experiments offers several advantages. It is readily available and relatively easy to synthesize. Additionally, it exhibits a high degree of stability, making it suitable for long-term storage. However, its use is limited by its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are several potential future directions for research involving 1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester. One area of interest is the development of new synthetic routes and methods for the preparation of this compound. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential applications in various fields, including drug discovery and development, materials science, and biotechnology.
In conclusion, 1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester is a promising compound with potential applications in various scientific fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments, and future directions for research have been discussed. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Scientific Research Applications

1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester has been extensively studied for its potential applications in various scientific fields. It has been used as a precursor for the synthesis of various organic compounds, including fluorescent dyes, pharmaceuticals, and agrochemicals.

properties

IUPAC Name

methyl 8-iodonaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IO2/c1-15-12(14)9-6-2-4-8-5-3-7-10(13)11(8)9/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAWXLWANVSZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1C(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385005
Record name 1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester

CAS RN

85864-85-3
Record name 1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester
Reactant of Route 2
Reactant of Route 2
1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester
Reactant of Route 3
Reactant of Route 3
1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester
Reactant of Route 4
Reactant of Route 4
1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester
Reactant of Route 5
Reactant of Route 5
1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester
Reactant of Route 6
1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.